molecular formula C12H14N4O2 B2790635 3-Azido-1-(4-methoxyphenyl)piperidin-2-one CAS No. 2309469-03-0

3-Azido-1-(4-methoxyphenyl)piperidin-2-one

Cat. No.: B2790635
CAS No.: 2309469-03-0
M. Wt: 246.27
InChI Key: SALPXVNPRWBIJR-UHFFFAOYSA-N
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Description

3-Azido-1-(4-methoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of azido-substituted piperidones. Piperidones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group. The azido group (-N₃) is known for its high reactivity, making this compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of 3-Azido-1-(4-methoxyphenyl)piperidin-2-one typically involves multistep reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-Azido-1-(4-methoxyphenyl)piperidin-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium chlorite (NaClO₂), reducing agents like hydrogen gas (H₂) in the presence of a catalyst, and nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-methoxyphenyl)piperidin-2-one and its derivatives involves interactions with various molecular targets. The azido group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is exploited in drug design to create compounds that can inhibit specific enzymes or disrupt biological pathways .

Comparison with Similar Compounds

3-Azido-1-(4-methoxyphenyl)piperidin-2-one can be compared with other azido-substituted piperidones and piperidines:

The uniqueness of this compound lies in its azido group, which imparts high reactivity and versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

3-azido-1-(4-methoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-10-6-4-9(5-7-10)16-8-2-3-11(12(16)17)14-15-13/h4-7,11H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALPXVNPRWBIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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